molecular formula C11H22N2 B13270258 2-Cyclohexylpiperidin-3-amine

2-Cyclohexylpiperidin-3-amine

Cat. No.: B13270258
M. Wt: 182.31 g/mol
InChI Key: GFMSRLFQVPVUHZ-UHFFFAOYSA-N
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Description

2-Cyclohexylpiperidin-3-amine is an organic compound with the molecular formula C11H22N2. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications. The compound features a piperidine ring substituted with a cyclohexyl group, making it a valuable building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain the desired piperidine derivative with high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The piperidine ring allows for substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .

Mechanism of Action

The mechanism of action of 2-Cyclohexylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-cyclohexylpiperidin-3-amine

InChI

InChI=1S/C11H22N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h9-11,13H,1-8,12H2

InChI Key

GFMSRLFQVPVUHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(CCCN2)N

Origin of Product

United States

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